Velnacrine: A Technical Guide to its Discovery, Synthesis, and Clinical Evaluation
Velnacrine: A Technical Guide to its Discovery, Synthesis, and Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velnacrine (1-hydroxytacrine) is a centrally-acting cholinesterase inhibitor and a primary metabolite of tacrine, the first drug approved for the symptomatic treatment of Alzheimer's disease. Developed as a potential successor to tacrine with a potentially improved safety profile, velnacrine underwent extensive clinical investigation. This technical guide provides a comprehensive overview of the discovery and synthesis of velnacrine, its mechanism of action, and a detailed summary of its clinical trial data. The guide includes structured tables of quantitative data, detailed experimental protocols from key studies, and visual diagrams of its signaling pathway and proposed mechanism of hepatotoxicity. Despite initial promise, the development of velnacrine was ultimately halted due to concerns regarding its efficacy and, most notably, its association with hepatotoxicity, a side effect also prominent with its parent compound, tacrine.
Discovery and Rationale
Velnacrine, also known as 1-hydroxytacrine, was identified as a major active metabolite of tacrine.[1] The rationale for its development was rooted in the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in acetylcholine levels in the brain contributes to the cognitive deficits observed in patients.[2] By inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, velnacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] It was hypothesized that as a metabolite, velnacrine might offer a more favorable pharmacokinetic and safety profile compared to tacrine.
Synthesis of Velnacrine
While a detailed, publicly available, step-by-step protocol for the synthesis of velnacrine is not extensively documented in readily accessible literature, the general synthetic strategy involves the modification of the tacrine scaffold. Velnacrine is the 1-hydroxy derivative of tacrine. One described approach to synthesize velnacrine and its analogs involves the reaction of an anthranilonitrile with a cyclohexan-1,3-dione to form a ketone precursor, which is then reduced to the corresponding alcohol, velnacrine.[4]
A more general, multi-step synthesis of tacrine, the parent compound of velnacrine, is well-documented and typically involves the following key steps:
General Synthesis of the Tacrine Scaffold:
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Niementowski Reaction: Reaction of anthranilic acid with cyclohexanone in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form 9-chloro-1,2,3,4-tetrahydroacridine.[5]
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Amination: Subsequent nucleophilic substitution of the chloro group with ammonia (or an appropriate amine) to yield tacrine.[5]
To obtain velnacrine, a modification of this synthesis would be required, likely involving the use of a cyclohexanone derivative with a protected hydroxyl group at the appropriate position, or through the hydroxylation of the tacrine molecule. Velnacrine is formed in vivo via hydroxylation of tacrine by cytochrome P450 isoforms CYP1A1 and CYP1A2.[1]
Mechanism of Action: Cholinesterase Inhibition
Velnacrine exerts its therapeutic effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine.[3] The inhibition of these enzymes leads to an increase in the concentration of acetylcholine at cholinergic synapses, thereby potentiating cholinergic neurotransmission. This is believed to temporarily improve cognitive function in individuals with Alzheimer's disease. Velnacrine's inhibition of AChE is reversible.[6]
Figure 1: Mechanism of action of Velnacrine as a cholinesterase inhibitor.
Clinical Trials and Efficacy
Velnacrine underwent several clinical trials to evaluate its safety and efficacy in patients with mild-to-moderate Alzheimer's disease. The primary efficacy measure in these trials was often the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).
Summary of Key Clinical Trial Data
| Study | Number of Patients | Dosage | Duration | Key Efficacy Outcome (ADAS-Cog) | Key Adverse Events |
| The Mentane Study Group (1994) [7] | 735 | 10, 25, 50, 75 mg t.i.d. | 6 weeks (dose-replication) | Statistically significant improvement (p < 0.001); highest dose averaged a 4.1-point improvement from screen values. | Asymptomatic elevation in liver transaminases (29%). |
| Zemlan et al. (1996) [8] | 236 | 30, 75, 150, 225 mg/day | 6 weeks (dose-replication) | Statistically significant improvement at 2, 4, and 6 weeks (p < 0.004, p < 0.025, p < 0.001, respectively). | Asymptomatic elevation of liver transaminases (28%); Diarrhea (14%); Nausea (11%); Vomiting (5%). |
| Antuono et al. (1995) [9] | 449 | 150 or 225 mg/day | 24 weeks | Scores on the ADAS-Cog deteriorated in the placebo group (p < 0.05) but not in the velnacrine groups. 225 mg dose was superior to 150 mg (p < 0.05). | Reversible abnormal liver function tests leading to treatment discontinuation in 30% (150 mg) and 24% (225 mg) of patients. |
| US Dose-Finding Trial (as cited in an initial appraisal) [10] | 423 | Up to 225 mg/day | 6 weeks | Modest benefit in about one-third of patients. | Elevated plasma hepatic enzyme levels leading to treatment discontinuation in 27% of participants. |
Experimental Protocols of Key Clinical Trials
The Mentane Study Group (1994):
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Objective: To examine the safety and efficacy of velnacrine in treating cognitive symptoms of Alzheimer's disease.
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Study Design: A double-blind, placebo-controlled, multi-center trial.
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Patient Population: 735 patients with mild-to-severe Alzheimer's disease.
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Methodology:
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Screening Visit: Patients were assessed for eligibility.
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Dose-Ranging Phase: Patients were treated with velnacrine (10, 25, 50, and 75 mg t.i.d.) or placebo in a double-blind manner to identify responsive patients and their optimal dose.
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Placebo Washout: A washout period was implemented.
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Dose-Replication Phase: Velnacrine-responsive patients were randomly assigned to receive their best dose of velnacrine (N=153) or placebo (N=156) for a six-week double-blind period.[7]
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Primary Efficacy Measures:
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Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).
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Physician's Clinical Global Impression of Change (CGIC).[7]
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Zemlan et al. (1996):
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Objective: To assess the safety and efficacy of velnacrine for treating cognitive symptoms of Alzheimer's disease.
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Study Design: A double-blind, placebo-controlled, multi-center trial.
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Patient Population: 236 patients meeting NINCDS-ADRDA criteria for Alzheimer's disease.
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Methodology:
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Dose-Ranging Phase: Patients entered a double-blind, placebo-controlled dose-ranging protocol with velnacrine at 30, 75, 150, and 225 mg/day, each for one week, to identify responders (defined as a ≥ four-point improvement on the ADAS-Cog).[8]
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Drug Washout: A two-week drug washout period followed.
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Dose-Replication Phase: Velnacrine responders were randomly assigned to their best velnacrine dose or placebo for a six-week dose-replication period.[8]
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Primary Outcome Measures:
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ADAS-Cog.
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Clinical Global Improvement scale.[8]
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Hepatotoxicity: A Major Limitation
A significant and ultimately decisive factor in the discontinuation of velnacrine's development was its association with hepatotoxicity, characterized by elevated liver transaminase levels.[7][8][9][10] This adverse effect was also a major concern with its parent drug, tacrine.
Proposed Mechanism of Hepatotoxicity
The hepatotoxicity of tacrine and its derivatives is believed to be mediated by the formation of reactive metabolites.[6] For tacrine, the 7-hydroxy metabolite is thought to be a precursor to a reactive quinone methide intermediate, which can covalently bind to cellular macromolecules, leading to cellular damage and an immune response.[11] Given that velnacrine is 1-hydroxytacrine, it is plausible that further metabolism could lead to the formation of reactive species. The proposed mechanism involves the metabolic activation of the tacrine ring system by cytochrome P450 enzymes to form electrophilic intermediates that can deplete cellular glutathione and bind to proteins, leading to oxidative stress and cell death.[12][13]
Figure 2: Proposed mechanism of Velnacrine-induced hepatotoxicity.
Conclusion
Velnacrine, a metabolite of tacrine, was developed as a cholinesterase inhibitor for the treatment of Alzheimer's disease. While early clinical trials demonstrated some modest cognitive benefits, its development was ultimately halted.[7][8][14] The primary reason for its discontinuation was the significant risk of hepatotoxicity, an adverse effect it shared with its parent compound.[9][10] A review by the FDA's peripheral and CNS drug advisory board resulted in a unanimous vote against recommending its approval.[6] The story of velnacrine highlights the critical importance of a thorough safety assessment in drug development, particularly for chronic conditions like Alzheimer's disease, and underscores the challenges of developing effective and safe treatments for this neurodegenerative disorder.
References
- 1. caymanchem.com [caymanchem.com]
- 2. US6194403B1 - Tacrine derivatives for treating Alzheimer's disease - Google Patents [patents.google.com]
- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Synthesis of Tacrine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 7. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 11. Tacrine First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactive metabolites as a cause of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
